

A Technical Guide to the Physical Properties of 6-Aminohexanamide Solid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminohexanamide

Cat. No.: B1206404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of **6-aminohexanamide** in its solid state. It is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to the study of this compound.

Introduction to 6-Aminohexanamide

6-Aminohexanamide (CAS No: 373-04-6), also known as ϵ -aminocaproamide, is an organic compound with the molecular formula C6H14N2O.^{[1][2][3][4]} It is classified as a fatty amide.^{[2][5][6]} Structurally, it is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amine group. Amides, as a class, are notable for their high melting and boiling points, a characteristic attributed to the strong intermolecular hydrogen bonding facilitated by the polar amide group.^{[7][8][9][10]} Simple amides are typically solid at room temperature, with lower members of the series exhibiting solubility in water.^{[8][9]} **6-Aminohexanamide** appears as a white to light yellow solid.^[5]

Core Physical Properties

The known physical properties of **6-aminohexanamide** solid are summarized below. It is important to note the discrepancies in reported melting and boiling points from different sources, which may be due to variations in experimental conditions or sample purity.

Property	Value	Source
Molecular Formula	C6H14N2O	[1] [2] [3] [4]
Molecular Weight	130.19 g/mol	[1] [2] [3] [4]
Appearance	White to light yellow solid	[5]
Melting Point	194 °C	[1]
50-51 °C	[5]	
Boiling Point	140-145 °C at 0.2 Torr	[1]
165-167 °C at 1 Torr	[5]	
Density	0.985 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	16.59 ± 0.40 (Predicted)	[5]

Experimental Protocols for Property Determination

The following sections describe generalized, standard laboratory methodologies for determining the key physical properties of a solid organic compound such as **6-aminohexanamide**.

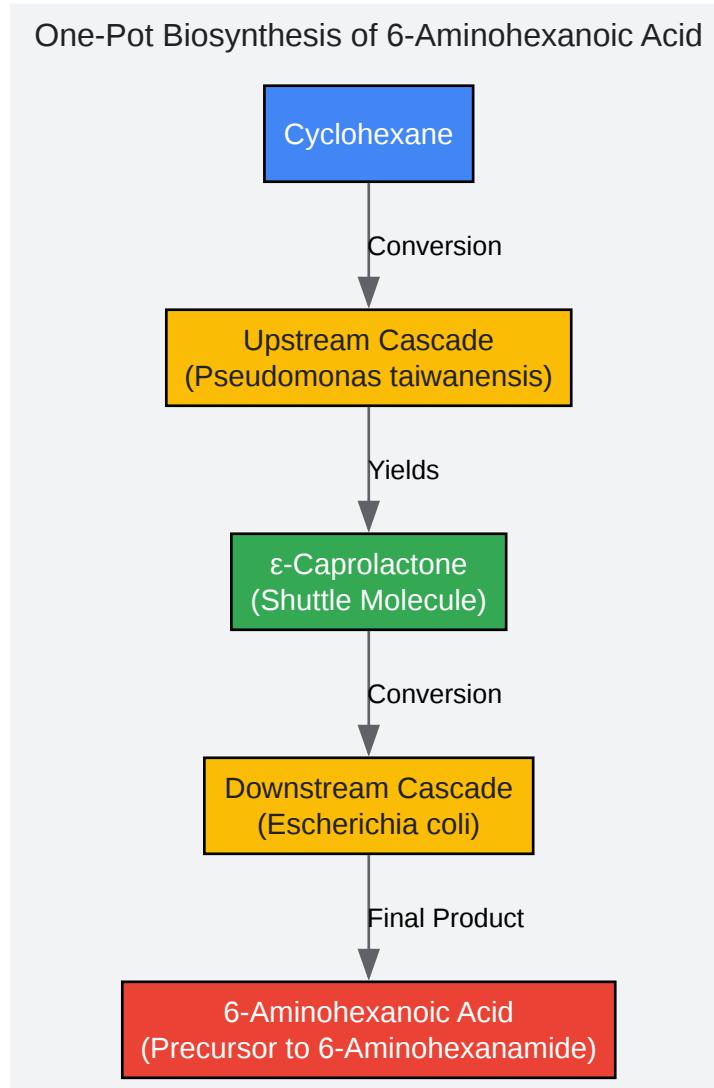
The melting point of a solid is a critical indicator of its purity. It is determined as a temperature range from the point of initial melting to complete liquefaction.

- Apparatus: Capillary tube, melting point apparatus (e.g., Mel-Temp or digital equivalent), thermometer, and a finely powdered sample of **6-aminohexanamide**.
- Protocol:
 - A small amount of the dry, finely powdered **6-aminohexanamide** is packed into a capillary tube to a depth of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.
- A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Since amides can decompose at high temperatures, determining the boiling point under reduced pressure (vacuum) is often necessary.[\[1\]](#)[\[5\]](#)

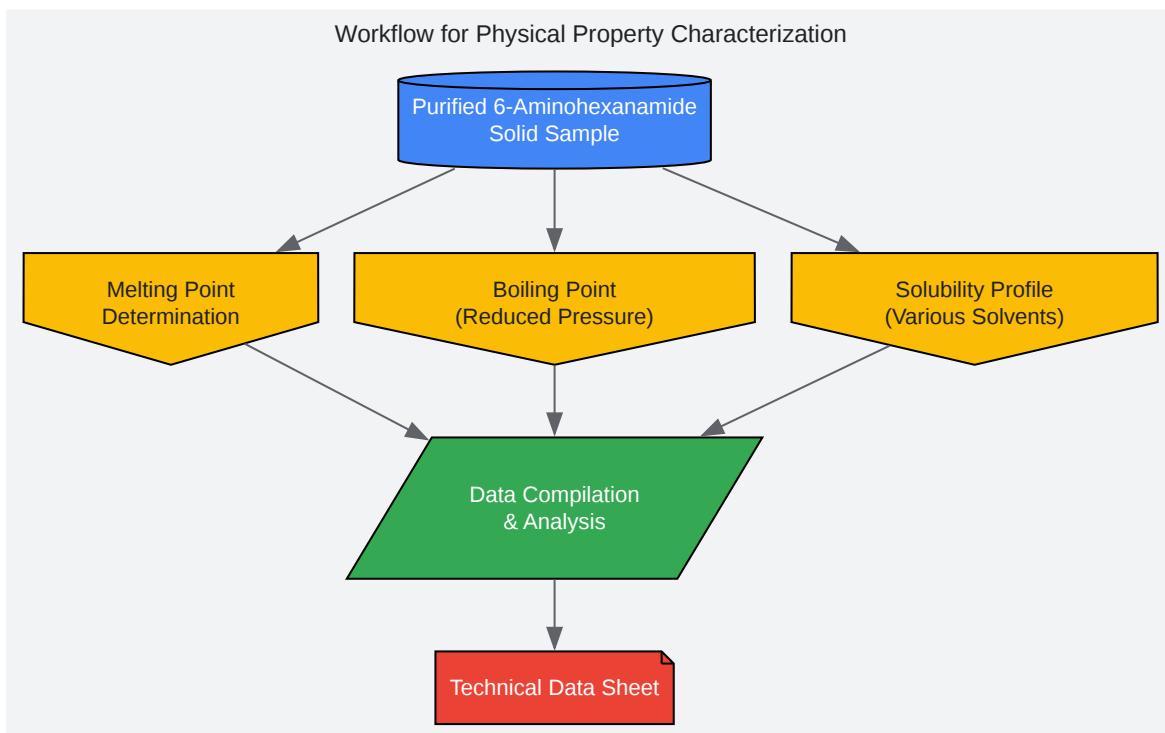
- Apparatus: A small-scale distillation apparatus (including a flask, distillation head with thermometer, condenser, and receiving flask), vacuum pump, manometer, and a sample of **6-aminohexanamide**.
- Protocol:
 - A small sample of **6-aminohexanamide** is placed in the distillation flask with a boiling chip or magnetic stirrer.
 - The apparatus is assembled and sealed.
 - The system is evacuated to the desired pressure (e.g., 0.2 or 1 Torr), which is monitored with a manometer.
 - The flask is gently heated.
 - The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.


The solubility of a compound is typically determined by observing its behavior in various solvents at a specific temperature. Amides with five or six carbon atoms, like **6-**

aminohexanamide, are expected to have borderline solubility in water.[\[8\]](#)

- Apparatus: Test tubes, vortex mixer, a selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane), and a sample of **6-aminohexanamide**.
- Protocol:
 - Approximately 0.1 g of solid **6-aminohexanamide** is placed into a test tube.
 - A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.
 - The mixture is agitated thoroughly using a vortex mixer for 1-2 minutes.
 - The mixture is visually inspected to determine if the solid has completely dissolved.
 - If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some, but not all, of the solid dissolves, it is "partially soluble."
 - This process is repeated for a range of solvents of varying polarities to establish a solubility profile.

Logical and Experimental Workflows


Visualizing the processes involved in the synthesis and characterization of a compound is crucial for understanding its context in research and development. Below are diagrams representing a potential synthesis pathway and a general workflow for physical property characterization.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the biosynthesis of 6-aminohexanoic acid from cyclohexane.

[11]

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the physical characterization of a solid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-aminohexanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-aminohexanamide - Amerigo Scientific [amerigoscientific.com]
- 5. 6-aminohexanamide CAS#: 373-04-6 [m.chemicalbook.com]
- 6. 6-aminohexanamide | 373-04-6 [chemicalbook.com]
- 7. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]
- 8. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 6-Aminohexanamide Solid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206404#physical-properties-of-6-aminohexanamide-solid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com